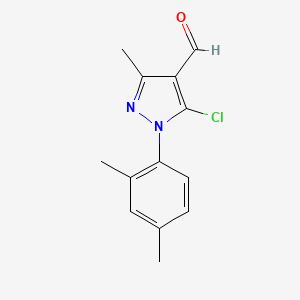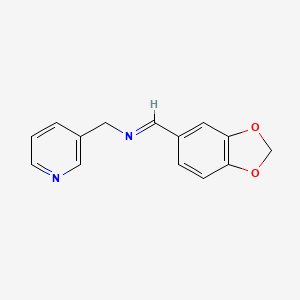
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways play crucial roles in controlling cell proliferation and survival. Disruption of these pathways can lead to uncontrolled cell growth and survival, which are hallmarks of cancer .
Result of Action
The compound’s action results in molecular and cellular effects that include cell cycle arrest and induction of apoptosis . These effects can lead to the death of cancer cells, thereby inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine. In medicinal chemistry, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, further research is needed to explore the properties and potential applications of materials synthesized using 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a building block. In organic electronics, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a material for the fabrication of organic electronic devices, such as organic light-emitting diodes and organic field-effect transistors.
Conclusion
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, or 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process and has been studied for its potential applications in medicinal chemistry, materials science, and organic electronics. The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine is not fully understood, but it is believed to interact with specific targets in cells to produce its biological effects. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, further research is needed to fully understand the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine in various fields and to explore its future directions.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been explored as a potential material for the fabrication of organic light-emitting diodes and organic field-effect transistors.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKAVGWFFUYMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
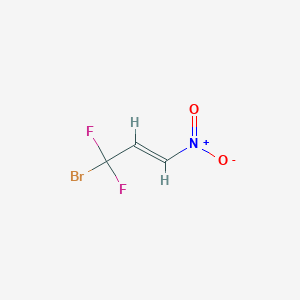

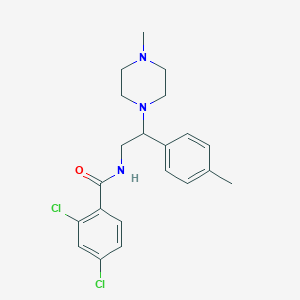
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
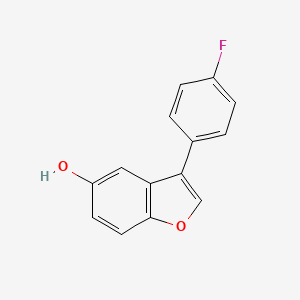

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)
![3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793948.png)
![4-N-Cyclopropyl-4-N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2793949.png)
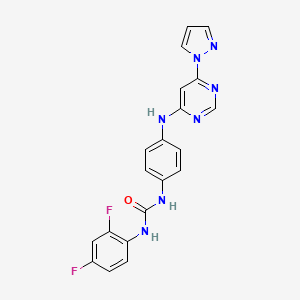
![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)
